4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride

5-HT2C receptor binding affinity SAR

Researchers needing position-specific 4-arylpiperidines for CNS SAR often face supply gaps for authentic meta-CF3 reference standards. Procure CAS 6652-16-0: - Validated 5-HT2C Ki=1550 nM, distinct from ortho/para-CF3 isomers. - N-substituted derivatives block calcium overload (MEC 0.3 µg/mL; US Patent 5,227,379). - CNS-optimal physicochemical profile (XLogP3=2.9, TPSA=12 Ų). Supplied as ≥97% pure hydrochloride salt in multi-gram quantities. Global shipping.

Molecular Formula C12H15ClF3N
Molecular Weight 265.7 g/mol
CAS No. 6652-16-0
Cat. No. B1322796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride
CAS6652-16-0
Molecular FormulaC12H15ClF3N
Molecular Weight265.7 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)C(F)(F)F.Cl
InChIInChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H
InChIKeyOGZONGZRKSIERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Trifluoromethylphenyl)piperidine Hydrochloride: Baseline Profile


4-(3-Trifluoromethylphenyl)piperidine hydrochloride (CAS 6652-16-0) is a synthetic piperidine derivative bearing a meta-trifluoromethyl-substituted phenyl ring at the 4-position of the piperidine scaffold, supplied as the hydrochloride salt (MW 265.70 g/mol, formula C₁₂H₁₅ClF₃N) . The compound belongs to the 4-arylpiperidine class, a privileged scaffold in CNS drug discovery. Its free base (CAS 32860-17-6) exhibits a computed XLogP3 of 2.9 and a topological polar surface area of 12 Ų, consistent with blood–brain barrier permeability potential [1]. The hydrochloride salt displays a melting point of 206–208 °C and appears as a white to off-white solid under inert atmosphere storage . Unlike its ortho-CF3 positional isomer (CAS 308823-90-7), which is characterized as a 5-HT2C receptor agonist, or its 3-piperidinyl regioisomer (CAS 1106940-96-8), which exhibits moderate dopamine transporter affinity (Ki = 120 nM), the 3-CF3-phenyl substitution pattern of this compound confers a distinct pharmacological fingerprint and synthetic derivatization profile that cannot be replicated by in-class analogs [2].

Why Generic 4-Arylpiperidines Cannot Replace 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride


The 4-arylpiperidine scaffold is widely exploited in medicinal chemistry, but the position and electronic character of the aryl substituent dictate both target engagement and synthetic utility. The meta-trifluoromethyl substitution pattern of CAS 6652-16-0 is not interchangeable with the ortho-CF3 (CAS 308823-90-7), para-CF3, or unsubstituted phenyl (CAS 771-99-3) congeners. In the Conway et al. (2012) systematic SAR study of 4-arylpiperidines at the 5-HT2C receptor, the 3-CF3-phenyl analog exhibited a binding affinity (Ki = 1,550 nM) that is distinct from other aryl-substituted members of the series, reflecting the influence of CF3 placement on receptor pharmacophore complementarity [1]. Furthermore, the 3-piperidinyl regioisomer (CAS 1106940-96-8) engages the dopamine transporter (Ki = 120 nM) rather than the 5-HT2C receptor, demonstrating that even a shift of the piperidine attachment point from the 4- to the 3-position redirects target selectivity . In patent US 5,227,379, N-substituted derivatives bearing the 3-CF3-phenyl motif achieved minimal effective concentrations (MEC) of 0.3–1 μg/mL for calcium overload blockade in rat brain synaptosomes—a therapeutic indication (anoxia, ischemia, migraine, epilepsy) not shared by the unsubstituted phenyl or 4-CF3-phenyl analogs within the same assay [2]. These data collectively demonstrate that generic substitution among 4-arylpiperidine analogs is not scientifically justifiable without risking altered target engagement, potency, and therapeutic applicability.

4-(3-Trifluoromethylphenyl)piperidine Hydrochloride: Differentiation Evidence


5-HT2C Receptor Binding SAR Within the 4-Arylpiperidine Series

In the systematic structure–activity relationship study by Conway et al. (2012), a panel of substituted 4-arylpiperidines was evaluated for binding affinity at the human 5-HT2C receptor. The 3-trifluoromethylphenyl-substituted analog (free base of CAS 6652-16-0) exhibited a Ki of 1,550 nM [1]. This value places the compound within a defined SAR gradient across the aryl substitution series, where the meta-CF3 group modulates receptor affinity through its electron-withdrawing effect and steric complementarity at the 5-HT2C orthosteric site. By contrast, the ortho-CF3 positional isomer (4-(2-trifluoromethylphenyl)piperidine, CAS 308823-90-7) has been independently characterized as a 5-HT2C receptor agonist with high-affinity binding , illustrating that the shift of the CF3 group from the meta to the ortho position qualitatively alters the pharmacological profile from moderate-affinity ligand to functional agonist. This demonstrates that the 3-CF3-phenyl substitution pattern represents a distinct SAR node that cannot be approximated by other positional isomers within the same chemotype.

5-HT2C receptor binding affinity SAR 4-arylpiperidine serotonin

Calcium Overload Blockade in Brain Synaptosomes

US Patent 5,227,379 discloses a series of piperidine compounds wherein the 3-CF3-phenyl substitution on the piperidine ring (the core motif of CAS 6652-16-0) is a critical pharmacophoric element for calcium overload blocking activity. In the rat brain synaptosomal ⁴⁵Ca uptake assay, N-substituted derivatives bearing the 3-CF3-phenyl group achieved minimal effective concentrations (MEC) of 0.3–1 μg/mL—values comparable to the most potent compounds in the series carrying 4-fluorophenyl substituents (MEC = 0.3 μg/mL) [1]. Within Table 1 of the patent, compounds incorporating the 3-CF3 motif (optical form: ±) exhibited MEC values of 0.3 and 1 μg/mL depending on the N-alkyl substituent [1]. This demonstrates that the 3-trifluoromethylphenyl-piperidine core is a validated starting point for generating potent calcium channel modulators, with efficacy matching that of halogen-substituted analogs in the same assay system.

calcium overload ischemia anoxia migraine synaptosome voltage-operated calcium channels

Meta-CF3 Lipophilicity Differentiation

The introduction of the meta-trifluoromethyl group onto the 4-phenylpiperidine scaffold increases computed lipophilicity by approximately 0.5 logP units. The free base of the target compound (CAS 32860-17-6) has a computed XLogP3 of 2.9 [1], whereas the unsubstituted 4-phenylpiperidine (CAS 771-99-3) has a reported logP of 2.39–2.48 . This ΔlogP of ~0.5 corresponds to an approximately threefold increase in octanol–water partition coefficient, which is consistent with the established Hansch π value for the CF3 substituent (~0.88 for aromatic CF3, though the meta position attenuates this slightly). The increased lipophilicity is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the unsubstituted parent, while the hydrochloride salt form (CAS 6652-16-0) maintains aqueous solubility for in vitro assay compatibility.

lipophilicity logP blood–brain barrier physicochemical properties drug-likeness

Positional Isomer Target Selectivity: 3- vs. 4-Attachment

The regioisomeric pair 4-(3-trifluoromethylphenyl)piperidine (target compound precursor) and 3-(4-trifluoromethylphenyl)piperidine (CAS 1106940-96-8) share the same molecular formula (C₁₂H₁₄F₃N as free base) but differ in the attachment point of the aryl ring to the piperidine core. This seemingly minor structural difference produces a pronounced pharmacological divergence: the 4-piperidinyl analog (target) engages the 5-HT2C receptor (Ki = 1,550 nM) [1], while the 3-piperidinyl regioisomer exhibits affinity for the dopamine transporter (Ki = 120 nM) . The vulcanchem comparative analysis explicitly notes that 'comparing 3- and 4-substituted piperidines reveals marked differences' in biological activity . This demonstrates that the piperidine attachment position alone functions as a binary switch capable of redirecting target engagement from serotonergic to dopaminergic systems.

positional isomerism dopamine transporter 5-HT2C target selectivity piperidine regioisomer

N-Derivatization Versatility Across Therapeutic Vectors

The secondary amine of the piperidine ring in CAS 6652-16-0 provides a universal N-derivatization handle that has been exploited across at least four distinct patent families to generate compounds targeting divergent therapeutic indications. In US Patent 5,158,961 and US 5,227,379, N-alkylation with substituted propyl/butyl chains yielded calcium overload blockers with MEC values of 0.3–1 μg/mL for ischemia and migraine [1]. Canadian patent application (Sanofi) discloses N-[2-(2-naphthyl)ethyl] derivatization to produce compounds for male sexual dysfunction [2]. IE Patent 44627-L (Roussel Uclaf) claims m-trifluoromethylphenyl-piperidines with antidepressive, antiparkinsonian, and anorexigenic activities [3]. The common thread is that the 3-CF3-phenylpiperidine core is a privileged intermediate whose N-substituent can be modularly exchanged to access entirely different therapeutic spaces—a synthetic versatility not shared by N-methylated or N-Boc-protected analogs that require deprotection before further functionalization.

N-alkylation derivatization calcium channel sexual dysfunction antidepressant anorexigenic

4-(3-Trifluoromethylphenyl)piperidine Hydrochloride: Application Scenarios


5-HT2C SAR Across Ortho-, Meta-, and Para-CF3 Positions

Medicinal chemistry teams investigating serotonergic targets should procure CAS 6652-16-0 as the meta-CF3 reference point within a systematic panel of positional isomers. The Conway et al. (2012) study [1] provides a validated binding assay framework (human 5-HT2C, Ki determination) in which the meta-CF3 analog (Ki = 1,550 nM) can be directly compared with the ortho-CF3 analog (CAS 308823-90-7, reported as a 5-HT2C agonist) and the para-CF3 analog to construct a complete pharmacophoric map of CF3 substitution effects on 5-HT2C engagement. This three-compound panel enables structure–activity relationship mapping that no single isomer can provide.

Calcium Overload Blocker N-Alkylation Library Synthesis

Drug discovery programs targeting cerebral ischemia, anoxia, migraine, or epilepsy can use CAS 6652-16-0 as the core intermediate for generating N-substituted derivative libraries. The US Patent 5,227,379 [1] provides a fully described ex vivo assay protocol (rat brain synaptosomal ⁴⁵Ca uptake) and demonstrates that N-alkyl derivatives of the 3-CF3-phenylpiperidine scaffold achieve MEC values as low as 0.3 μg/mL. Procurement of the hydrochloride salt in multi-gram quantities enables parallel synthesis of 50–100 N-substituted analogs for SAR refinement.

CNS Building Block with Optimized BBB Lipophilicity

CNS-focused drug discovery programs requiring building blocks with balanced lipophilicity for blood–brain barrier penetration should select CAS 6652-16-0 over the unsubstituted 4-phenylpiperidine (logP = 2.39–2.48) [1]. The meta-CF3 group elevates logP by ~0.5 units (XLogP3 = 2.9) [2] without introducing additional hydrogen bond donors or acceptors, preserving a topological polar surface area of 12 Ų [2]. This physicochemical profile is consistent with CNS MPO desirability criteria and positions the compound as an optimal intermediate for synthesizing BBB-penetrant candidate molecules.

Multi-Indication Divergent Synthesis Platform

Contract research organizations (CROs) and medicinal chemistry service providers can procure CAS 6652-16-0 as a single versatile intermediate supporting multiple client programs. The free secondary amine enables divergent N-functionalization to access at least four patent-validated therapeutic indications: calcium overload blockade (US 5,227,379) [1], male sexual dysfunction (Sanofi Canadian patent) [2], antidepressant/anorexigenic/antiparkinsonian applications (IE 44627-L) [3], and 5-HT2C modulation (Conway et al. 2012) [4]. This multi-indication utility reduces procurement complexity and enables just-in-time inventory management across parallel projects.

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